1-Methyl-3-(2-methylphenyl)pyrrolidine
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Overview
Description
1-Methyl-3-(2-methylphenyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group and a 2-methylphenyl group. Pyrrolidine derivatives are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(2-methylphenyl)pyrrolidine typically involves the reaction of 2-methylphenylacetonitrile with methylamine under specific conditions. The reaction proceeds through the formation of an intermediate imine, which is then reduced to yield the desired pyrrolidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(2-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Functionalized pyrrolidine derivatives.
Scientific Research Applications
1-Methyl-3-(2-methylphenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar structure but lacking the methyl and 2-methylphenyl substitutions.
1-Methyl-2-(3-pyridyl)pyrrolidine: Another pyrrolidine derivative with different substituents, leading to distinct biological activities.
2-Pyrrolidinone, 1-methyl-: A related compound with a lactam structure, used in different applications.
Uniqueness: 1-Methyl-3-(2-methylphenyl)pyrrolidine is unique due to its specific substituents, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule in various research and industrial contexts .
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-methyl-3-(2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-10-5-3-4-6-12(10)11-7-8-13(2)9-11/h3-6,11H,7-9H2,1-2H3 |
InChI Key |
LSZVWBNBWFDURA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(C2)C |
Origin of Product |
United States |
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